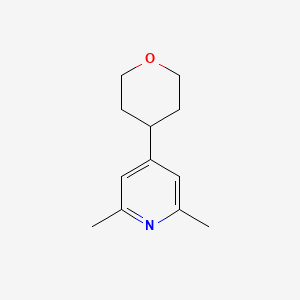

2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine

Description

Systematic IUPAC Nomenclature and Synonyms

The compound 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine is systematically named according to IUPAC guidelines as 4-(oxan-4-yl)-2,6-dimethylpyridine , reflecting its pyridine core substituted with methyl groups at positions 2 and 6 and a tetrahydropyran (oxane) ring at position 4. Key synonyms include:

- 2,6-Dimethyl-4-(tetrahydro-2H-pyran-4-yl)pyridine

- 2,6-Dimethyl-4-(oxan-4-yl)pyridine

- 27328-13-8 (CAS Registry Number).

These synonyms arise from alternative representations of the tetrahydropyran moiety and variations in stereochemical descriptors.

Molecular Formula and Weight Analysis

The molecular formula C₁₂H₁₇NO indicates 12 carbon, 17 hydrogen, 1 nitrogen, and 1 oxygen atom. The molecular weight is 191.27 g/mol , calculated as follows:

- Carbon: 12 × 12.01 = 144.12 g/mol

- Hydrogen: 17 × 1.008 = 17.14 g/mol

- Nitrogen: 14.01 g/mol

- Oxygen: 16.00 g/mol

Total : 144.12 + 17.14 + 14.01 + 16.00 = 191.27 g/mol .

| Component | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon | 12 | 12.01 | 144.12 |

| Hydrogen | 17 | 1.008 | 17.14 |

| Nitrogen | 1 | 14.01 | 14.01 |

| Oxygen | 1 | 16.00 | 16.00 |

| Total | 191.27 |

Structural Characterization via 2D/3D Depictions

The compound features a pyridine ring with methyl groups at positions 2 and 6 and a tetrahydropyran (THP) ring at position 4. Key structural attributes include:

- Pyridine core : A six-membered aromatic ring with nitrogen at position 1.

- Methyl substituents : At positions 2 and 6, inducing steric effects and electronic modulation.

- Tetrahydropyran moiety : A saturated six-membered oxygen-containing ring in a chair conformation, attached via its 4-position to the pyridine ring.

The 2D structure (Figure 1) highlights connectivity, while 3D models reveal spatial arrangements, including the equatorial orientation of the THP ring relative to the pyridine plane.

Structural Analysis of this compound

Pyridine Ring Substitution Patterns

The pyridine ring’s substitution pattern is critical to its electronic and steric properties:

- Methyl groups at C2/C6 : These groups donate electron density via inductive effects, slightly destabilizing the aromatic system but enhancing solubility in nonpolar solvents.

- THP group at C4 : The oxygen atom in the THP ring introduces polarity, facilitating interactions with hydrogen bond acceptors.

Tetrahydropyran Moiety Conformational Dynamics

The THP ring adopts a chair conformation , minimizing steric strain. Key features include:

Stereochemical Considerations

While the compound lacks chiral centers in its most common representation, synthetic routes involving asymmetric catalysis could introduce stereoisomers. However, no stereochemical data is reported in the literature for the base structure.

Spectroscopic Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR :

- ¹³C NMR :

Infrared (IR) Spectroscopy

Mass Spectrometric Fragmentation Patterns

| Technique | Key Signals | Interpretation |

|---|---|---|

| ¹H NMR | δ 2.4–2.6 (singlet, 6H) | C2/C6 methyl groups |

| ¹³C NMR | δ 125–130 (C4 pyridine) | THP-linked carbon |

| IR | 1100–1250 cm⁻¹ | THP ether linkage |

| Mass Spectrometry | m/z 191.27 (M⁺) | Molecular ion confirmation |

Properties

IUPAC Name |

2,6-dimethyl-4-(oxan-4-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-9-7-12(8-10(2)13-9)11-3-5-14-6-4-11/h7-8,11H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPAIBBVQYAJERF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)C2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dimethylpyridine with tetrahydro-4-pyranyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation, crystallization, or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyridine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrahydro-pyran-4-yl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Pyridine derivatives with substituted functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the pyridine ring can enhance its activity against various pathogens. The incorporation of the tetrahydro-pyran moiety may improve solubility and bioavailability, making it a candidate for further development as an antimicrobial agent.

Antimalarial Properties

A study highlighted the synthesis of 4(1H)-pyridone derivatives, which demonstrated promising antimalarial activity. The structural similarities between these derivatives and 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine suggest potential efficacy in combating malaria through similar mechanisms of action .

Cardiovascular Treatments

Compounds related to this compound have been explored for their role in cardiovascular disease management. Specifically, derivatives based on the dihydropyridine structure are known for their antihypertensive properties. The modification of these compounds could lead to new drugs with improved selectivity and reduced side effects .

Organic Synthesis Applications

Synthetic Intermediates

The compound serves as a versatile intermediate in organic synthesis. It has been utilized in multi-component reactions to create complex structures efficiently. For example, it can be employed in Hantzsch reactions to synthesize dihydropyridine derivatives, which are important in drug development .

Catalysts in Organic Reactions

The unique structure of this compound allows it to act as a catalyst or ligand in various organic reactions. Its ability to stabilize transition states can enhance reaction rates and yields, making it valuable in synthetic methodologies .

Material Science Applications

Polymer Chemistry

In material science, the compound has potential applications in developing new polymeric materials. Its structural features can be integrated into polymer chains to impart specific properties such as flexibility and thermal stability. Research into its incorporation into polymer matrices is ongoing .

Data Table: Summary of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and antimalarial activity | Enhanced efficacy against diseases |

| Organic Synthesis | Synthetic intermediates for complex molecule construction | Increased reaction efficiency |

| Material Science | Development of flexible and stable polymers | Improved material properties |

Case Studies

-

Antimicrobial Study

A recent investigation into pyridine derivatives demonstrated that modifications could lead to increased antimicrobial potency against specific bacterial strains. The study utilized this compound as a starting material for synthesizing new derivatives that showed enhanced activity compared to standard antibiotics. -

Dihydropyridine Derivatives

Research on dihydropyridine compounds revealed that introducing the tetrahydro-pyran group significantly influenced the pharmacological profile of the resulting molecules. These findings support further exploration of this compound in cardiovascular drug development.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets involved can vary depending on the specific context and application.

Comparison with Similar Compounds

2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

2,6-Dimethylpyridine: Lacks the tetrahydro-pyran-4-yl group, making it less versatile in certain applications.

4-(Tetrahydro-pyran-4-yl)-pyridine: Lacks the methyl groups at positions 2 and 6, which can affect its chemical reactivity and biological activity.

2,6-Dimethyl-4-(tetrahydro-furan-4-yl)-pyridine: Contains a tetrahydro-furan-4-yl group instead of a tetrahydro-pyran-4-yl group, leading to differences in chemical and physical properties.

The presence of both the methyl groups and the tetrahydro-pyran-4-yl group in this compound makes it a unique compound with distinct properties and applications.

Biological Activity

2,6-Dimethyl-4-(tetrahydro-pyran-4-yl)-pyridine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with a tetrahydropyran moiety at the 4-position. This unique combination enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C12H17N |

| Molecular Weight | 177.27 g/mol |

| Structure | Pyridine ring with tetrahydropyran substitution |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. It can modulate the activity of enzymes, receptors, and nucleic acids, leading to various therapeutic effects. Notably, it may inhibit specific enzymes involved in disease pathways, thus exhibiting potential in treating conditions such as cancer and infections .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties, making it a candidate for developing new antibacterial agents. Preliminary studies have shown effectiveness against several strains of bacteria, including Gram-positive organisms .

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies demonstrated significant inhibition of cell proliferation in various cancer cell lines. For instance, it exhibited potent inhibitory effects on the MDA-MB-231 triple-negative breast cancer (TNBC) cell line with an IC50 value of approximately 0.126 μM . Furthermore, in vivo studies indicated that it could inhibit tumor growth in xenograft models without significant toxicity .

Other Therapeutic Applications

Beyond antimicrobial and anticancer activities, this compound has been investigated for potential applications in drug discovery and development due to its unique structural features. Its ability to modulate receptor activity suggests possible roles in treating metabolic disorders and inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study focused on the compound's effects on TNBC cells showed that treatment led to apoptosis and cell cycle arrest at the G2/M phase. Additionally, it was found to inhibit lung metastasis more effectively than established treatments like TAE226 in mouse models .

Case Study 2: Antimicrobial Activity

Another investigation assessed the compound's antibacterial properties against various pathogens. Results indicated a minimum inhibitory concentration (MIC) ranging from 0.25 to 1 μg/mL against selected bacterial strains, demonstrating its potential as an effective antimicrobial agent.

Q & A

Q. Methodology :

- Screen solvents with varying dielectric constants (e.g., acetonitrile: ε = 37.5) to stabilize transition states.

- Use Arrhenius plots to determine activation energy and optimize temperature.

Basic: What spectroscopic and analytical techniques are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy : and provide ¹H/¹³C NMR chemical shifts for analogous compounds (e.g., δ 2.34–2.39 ppm for methyl groups; aromatic protons at δ 7.11–8.24 ppm) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 434 for methyl esters) and fragmentation patterns confirm structural integrity .

- IR Spectroscopy : Key stretches include C=O (1685 cm⁻¹) and NH (3272 cm⁻¹) for amide/ester derivatives .

Protocol : Combine NMR (500 MHz), high-resolution MS, and elemental analysis for unambiguous characterization.

Advanced: How can researchers resolve contradictions in reaction yields or regioselectivity when modifying substituents on pyridine scaffolds?

Answer:

Discrepancies often arise from steric/electronic effects or competing pathways. Strategies include:

- Steric mapping : Bulky substituents (e.g., tetrahydro-pyran-4-yl) may hinder alkylation at the 4-position. shows steric effects alter quaternization rates .

- Electronic tuning : Electron-withdrawing groups (e.g., nitro in ) enhance electrophilicity at the pyridine nitrogen, favoring nucleophilic attack .

- Computational modeling : Use DFT calculations to predict reactive sites and transition states.

Advanced: What role do pyridine derivatives play in catalytic systems, and can this compound be adapted for such applications?

Answer:

Pyridine ligands are pivotal in coordination chemistry. reports copper-4-(dimethylamino)pyridine complexes catalyzing oxidative coupling of 2,6-dimethylphenol, with catalytic activity linked to ligand electron density .

Q. Proposed Application :

- Synthesize Ru(II) or Cu(I) complexes with this compound as a ligand.

- Test redox properties via cyclic voltammetry (e.g., E₁/₂ values for Ru³⁺/²⁺ couples in ) .

Basic: What safety protocols are critical when handling pyridine derivatives in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles () .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation (: P261, P271) .

- Spill Management : Neutralize acidic/basic residues before disposal (: P303+P361+P353) .

Advanced: How can researchers validate the purity and stability of this compound under varying storage conditions?

Answer:

- Chromatography : Use HPLC (≥98% purity criteria, as in ) with UV detection .

- Stability Studies : Accelerated aging tests (40°C/75% RH for 6 months) monitor degradation (: P403+P233 storage guidelines) .

Advanced: What mechanistic insights can guide the design of novel pyridine-based bioactive compounds?

Answer:

- Calcium Channel Blockers : identifies dihydropyridines (e.g., mebudipine) as voltage-gated Ca²⁺ channel modulators. Structural analogs with tetrahydro-pyran substituents may enhance lipophilicity and binding .

- Antioxidant Activity : links pyridine derivatives (e.g., 2,6-Dimethyl-4-(3-nitrophenyl)pyridine) to radical scavenging, suggesting DPPH/FRAP assays for bioactivity screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.